Clerodendrin B

Description

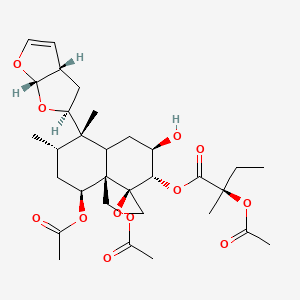

Structure

3D Structure

Properties

CAS No. |

39877-08-2 |

|---|---|

Molecular Formula |

C31H44O12 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

[(1R,2S,3R,5S,6S,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate |

InChI |

InChI=1S/C31H44O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-10,16,20-26,35H,8,11-15H2,1-7H3/t16-,20+,21+,22?,23-,24-,25-,26-,28+,29-,30-,31+/m0/s1 |

InChI Key |

QJRGPOZOQFQNIW-ARLQUCBXSA-N |

Isomeric SMILES |

CC[C@](C)(C(=O)O[C@H]1[C@@H](CC2[C@@]([C@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C |

Canonical SMILES |

CCC(C)(C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Clerodendrin B: A Technical Guide to Its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodendrin B is a neo-clerodane diterpenoid that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and detailed methodologies for the isolation of this compound, aimed at supporting research and development efforts in natural product chemistry and drug discovery.

Natural Sources and Distribution

This compound is primarily isolated from plant species belonging to the genus Clerodendrum. This genus is a member of the Lamiaceae family and is widely distributed throughout tropical and warm temperate regions of the world, including Africa, Southern and Eastern Asia, the tropical Americas, and Northern Australasia.[1]

The principal plant species identified as sources of this compound are:

-

Clerodendrum inerme : This species is a common source from which this compound and other related neo-clerodane diterpenoids have been isolated.[2][3][4] The leaves, in particular, are a significant source of these compounds.

-

Clerodendrum trichotomum : The leaves of this species have also been reported to contain this compound.[1][5]

While other species within the Clerodendrum genus are rich in various diterpenoids, C. inerme and C. trichotomum are the most frequently cited sources for this compound specifically.

Quantitative Data on this compound Content

Currently, there is a notable lack of publicly available quantitative data specifying the yield of this compound from various Clerodendrum species and their respective plant parts. Further research employing quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC), is required to determine the precise concentration of this compound in different plant materials to facilitate targeted extraction and purification efforts.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocols are synthesized from methodologies reported for the isolation of neo-clerodane diterpenoids from Clerodendrum species.

Extraction

The initial step involves the extraction of the crude chemical constituents from the plant material.

a. Maceration/Soxhlet Extraction:

-

Plant Material: Air-dried and powdered leaves of Clerodendrum inerme or Clerodendrum trichotomum.

-

Solvents: A variety of solvents can be employed, often in a successive manner from non-polar to polar. Common choices include:

-

Procedure (Maceration):

-

Soak the powdered plant material in the chosen solvent at room temperature for a period of 24-72 hours, with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Procedure (Soxhlet Extraction):

-

Place the powdered plant material in a thimble within a Soxhlet apparatus.

-

Extract with the chosen solvent for several hours until the solvent running through the thimble is colorless.[6]

-

Concentrate the resulting extract using a rotary evaporator.

-

Chromatographic Purification

The crude extract obtained is a complex mixture of various phytochemicals. Purification of this compound requires chromatographic techniques to separate it from other compounds.

a. Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.[3] For example, starting with 100% hexane and gradually moving to 100% ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar solvent mixture.

-

Pour the slurry into a glass column and allow it to pack uniformly.

-

Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to that expected for this compound.

-

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

For obtaining high-purity this compound, preparative HPLC is often necessary.

-

Column: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like diterpenoids.

-

Mobile Phase: A gradient system of water and a polar organic solvent, such as methanol or acetonitrile, is typically employed. The exact gradient profile will need to be optimized based on the specific column and the composition of the partially purified fraction.

-

Detection: UV detection is commonly used, with the wavelength set to a value where this compound exhibits significant absorbance.

-

Procedure:

-

Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol).

-

Inject the sample onto the preparative HPLC system.

-

Run the optimized gradient program to separate the components.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield the purified compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sources, distribution, and isolation of this compound. While Clerodendrum inerme and Clerodendrum trichotomum are established sources, further quantitative analysis is necessary to optimize extraction strategies. The provided experimental protocols offer a general framework for the isolation of this compound, which can be adapted and optimized by researchers based on their specific laboratory conditions and the starting plant material. The continued investigation into this compound and other neo-clerodane diterpenoids holds promise for the discovery of novel therapeutic agents.

References

- 1. Clerodendrum trichotomum Thunberg—An Ornamental Shrub with Medical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neo-clerodane diterpenoids from Clerodendrum inerme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. staff.cimap.res.in [staff.cimap.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Clerodendrum trichotomum Thunb.: a review on phytochemical composition and pharmacological activities [frontiersin.org]

- 6. Formulation and chemical characterization of Clerodendrum infortunatum leaf extract in relation to anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clerodendrum trichotomum extract improves metabolic derangements in high fructose diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Clerodendrin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodendrin B is a naturally occurring neo-clerodane diterpenoid that has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its potent insect antifeedant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It also details relevant experimental protocols for its isolation and bioactivity assessment, aiming to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Chemical Structure and Properties

This compound belongs to the clerodane class of diterpenoids, characterized by a decalin skeleton with a side chain at C-9. Its complex structure features multiple stereocenters and functional groups that contribute to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₄O₁₂ | --INVALID-LINK--[1] |

| Molecular Weight | 608.7 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | [(1R,2S,3R,5S,6S,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate | --INVALID-LINK--[1] |

| CAS Number | 39877-08-2 | --INVALID-LINK--[1] |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Data not available in the searched literature. |

Biological Activities and Mechanism of Action

The primary and most well-documented biological activity of this compound is its insect antifeedant effect. It acts as a feeding deterrent for several economically important insect pests.

Insect Antifeedant Activity

This compound has demonstrated significant antifeedant activity against various insect species. Notably, it is effective against the larvae of Earias vitella and Spodoptera litura[2]. The mechanism of action is believed to involve the interaction of the molecule with the gustatory receptors of the insect, leading to a deterrent response and cessation of feeding[3]. This makes this compound a promising candidate for the development of natural insecticides.

While the precise signaling pathways activated by this compound in insects are not fully elucidated, it is hypothesized that it interacts with chemosensory proteins in the insect's taste organs, triggering aversive neuronal signals that lead to feeding inhibition.

Other Potential Biological Activities

The Clerodendrum genus is a rich source of bioactive compounds with a wide array of pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities[4]. While these activities have been reported for various extracts and compounds from Clerodendrum species, specific studies detailing the neuroprotective or anti-inflammatory signaling pathways modulated by this compound are currently limited in the publicly available literature. The structural complexity and functionality of this compound suggest that it may interact with various cellular targets and signaling cascades, warranting further investigation into its potential therapeutic applications.

Experimental Protocols

Isolation of Neo-clerodane Diterpenoids from Clerodendrum Species

The following is a general protocol for the isolation of neo-clerodane diterpenoids, including this compound, from the leaves of Clerodendrum species. This protocol is based on methodologies described in the literature for similar compounds[5][6][7].

Workflow for Isolation of Neo-clerodane Diterpenoids

Caption: General workflow for the isolation and purification of neo-clerodane diterpenoids.

Methodology:

-

Plant Material Preparation: The leaves of the selected Clerodendrum species are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or maceration with stirring for an extended period.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate, to separate the compounds based on their polarity. Fractions are collected systematically.

-

Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing compounds with similar Rf values to known neo-clerodane diterpenoids.

-

Purification: Fractions showing the presence of the target compounds are pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Antifeedant Bioassay against Spodoptera litura

This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant activity of this compound against the third instar larvae of Spodoptera litura[8][9][10].

Workflow for Spodoptera litura Antifeedant Bioassay

Caption: Workflow for conducting a no-choice antifeedant bioassay against S. litura.

Methodology:

-

Insect Rearing: A healthy culture of Spodoptera litura is maintained on a suitable artificial diet or host plant leaves (e.g., castor bean) under controlled laboratory conditions. Third instar larvae are used for the bioassay.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as acetone, to prepare a stock solution of a known concentration. Serial dilutions are made to obtain the desired test concentrations. A solvent-only solution serves as the control.

-

Leaf Disc Preparation: Fresh, tender leaves from a suitable host plant (e.g., castor bean) are collected. Leaf discs of a uniform size (e.g., 4 cm in diameter) are cut using a cork borer.

-

Treatment: The leaf discs are dipped in the respective test solutions for a few seconds and then allowed to air-dry completely to evaporate the solvent. Control discs are treated with the solvent alone.

-

Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper to prevent desiccation. One pre-starved (for 2-4 hours) third instar larva of S. litura is introduced into each Petri dish.

-

Incubation: The Petri dishes are maintained in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, and a 14:10 h light:dark photoperiod) for 24 hours.

-

Data Collection: After 24 hours, the larvae are removed, and the unconsumed area of each leaf disc is measured using a leaf area meter or image analysis software.

-

Calculation: The percentage of antifeedant activity is calculated using the following formula:

Antifeedant Activity (%) = [(C - T) / (C + T)] * 100

Where:

-

C = Leaf area consumed in the control group

-

T = Leaf area consumed in the treated group

-

Conclusion

This compound is a fascinating natural product with significant potential, particularly in the development of eco-friendly pest management strategies. Its complex chemical structure and potent antifeedant activity make it a subject of ongoing research. While its broader pharmacological profile is yet to be fully explored, the known bioactivities of other compounds from the Clerodendrum genus suggest that this compound may possess other valuable therapeutic properties. The experimental protocols outlined in this guide provide a foundation for further investigation into the isolation, characterization, and biological evaluation of this promising diterpenoid. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and unlock its full potential.

References

- 1. This compound | C31H44O12 | CID 3084755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifeedant - Wikipedia [en.wikipedia.org]

- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neo-clerodane diterpenoids from Clerodendrum inerme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and identification of a new neo-clerodane diterpenoid from Teucrium chamaedrys L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. entomoljournal.com [entomoljournal.com]

- 9. journalspress.com [journalspress.com]

- 10. idosi.org [idosi.org]

A Technical Guide to the Putative Biosynthesis of Clerodendrin B

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clerodendrin B, a complex neo-clerodane diterpenoid isolated from the genus Clerodendrum, has garnered interest for its potential biological activities. However, its complete biosynthetic pathway has not yet been fully elucidated. This technical guide consolidates the current understanding of clerodane diterpenoid biosynthesis to propose a putative pathway for this compound. It outlines the likely enzymatic steps, from the universal diterpenoid precursor to the intricate, oxidized final structure. Furthermore, this document details the general experimental methodologies required to investigate and confirm this proposed pathway, providing a roadmap for future research. While quantitative data for this compound biosynthesis is currently unavailable due to the incomplete pathway elucidation, this guide presents the foundational knowledge necessary for researchers and professionals in drug development and natural product synthesis.

Introduction to this compound and Clerodane Diterpenoids

Clerodane diterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic decalin core.[1] They are found in a wide variety of plants, fungi, and marine organisms.[1] The genus Clerodendrum (Lamiaceae family) is a rich source of these compounds, including this compound.[2][3] These molecules often exhibit a range of biological activities, such as insect antifeedant, antimicrobial, and anti-inflammatory properties.[1][4]

This compound is a neo-clerodane diterpenoid with a complex, highly oxygenated structure. Its biosynthesis is of significant interest for understanding the enzymatic machinery that creates such chemical complexity and for potentially enabling biotechnological production of this and related compounds.

Proposed Biosynthesis Pathway of this compound

While the specific enzymes and intermediates for this compound biosynthesis have not been experimentally determined, a putative pathway can be constructed based on the well-established biosynthesis of other clerodane diterpenoids, such as salvinorin A.[5][6][7] The pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclizations and oxidative modifications.

Step 1: Formation of the Clerodane Skeleton

The biosynthesis is initiated by a two-step cyclization of GGPP, catalyzed by two distinct classes of diterpene synthases (diTPSs).

-

Class II diTPS (e.g., a KPS-like enzyme): GGPP is first protonated, initiating a cyclization cascade to form a bicyclic labdadienyl/copalyl pyrophosphate (LPP/CPP) intermediate.

-

Class I diTPS (e.g., a KLS-like enzyme): The pyrophosphate group of the LPP/CPP intermediate is cleaved, and a subsequent rearrangement of the carbon skeleton, including a critical methyl group migration, leads to the formation of the characteristic clerodane scaffold.[4][8] This likely results in a dephosphorylated intermediate such as kolavenol.

Step 2: Oxidative Modifications by Cytochrome P450s

Following the formation of the basic clerodane skeleton, a series of oxidative modifications are required to produce the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and catalyze ring formations.[5][6][9] For this compound, these modifications would include:

-

Formation of the dihydrofuran ring.

-

Epoxidation at various positions on the decalin core.

-

Multiple hydroxylations.

-

Subsequent acylations to add the acetate and 2-methylbutanoate groups.

The following diagram illustrates the putative biosynthetic pathway from GGPP to a generic clerodane core, which would then be further modified to yield this compound.

References

- 1. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Clerodendrin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodendrin B is a neo-clerodane diterpenoid isolated from various species of the Clerodendrum genus (Lamiaceae family). This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities. Research has primarily focused on the insecticidal and antifeedant properties of this compound and its analogues. Additionally, studies on crude extracts and other purified compounds from the Clerodendrum genus have revealed promising cytotoxic, anti-inflammatory, and neuroprotective effects, suggesting a broad therapeutic potential for this chemical family. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While much of the available data pertains to extracts or closely related compounds, this document will clearly delineate these findings and highlight the areas where further research on purified this compound is warranted.

Insecticidal and Antifeedant Activity

The most extensively studied biological activity of this compound and related neo-clerodane diterpenoids is their potent insect antifeedant and insecticidal effects. These compounds are considered promising candidates for the development of botanical pesticides.

Quantitative Data

The antifeedant activity of clerodane diterpenoids isolated from Clerodendron infortunatum has been quantified against the cotton bollworm, Helicoverpa armigera. The Antifeedant Index (AI50), which represents the concentration required to inhibit feeding by 50%, is a key metric in these studies.

| Compound | Insect Species | Assay Type | AI50 (ppm) | % Antifeedant Activity (at 5,000 ppm, 24h) | Reference |

| Clerodin (CL) | Helicoverpa armigera | No-Choice | 8 | 91.54% | [1][2] |

| Choice | 6 | 100% | [1][2] | ||

| 15-methoxy-14, 15-dihydroclerodin (MD) | Helicoverpa armigera | No-Choice | 9 | 89.35% | [1][2] |

| Choice | 6 | 100% | [1][2] | ||

| 15-hydroxy-14, 15-dihyroclerodin (HD) | Helicoverpa armigera | No-Choice | 11 | Not specified | [1][2] |

| Choice | 8 | 100% | [1][2] |

Note: While this compound is a known constituent of some Clerodendrum species, the quantitative data above is for closely related clerodane diterpenoids.

Experimental Protocols

Antifeedant Bioassay (No-Choice and Choice Methods)

The antifeedant activity of this compound and related compounds is typically evaluated using leaf disc bioassays with lepidopteran larvae.

-

Insect Rearing: Larvae of the target insect species, such as Spodoptera litura or Helicoverpa armigera, are reared on a suitable artificial diet or host plant leaves under controlled laboratory conditions (e.g., 26 ± 1°C, 14:10 L:D photoperiod, and 75 ± 5% relative humidity).[1][3]

-

Preparation of Test Solutions: The purified compound is dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a stock solution, which is then serially diluted to obtain the desired test concentrations.

-

Leaf Disc Preparation: Fresh, tender leaf discs of a suitable host plant (e.g., cabbage or castor) are punched out using a cork borer.[1][2]

-

Treatment Application:

-

No-Choice Test: A single treated leaf disc is placed in a petri dish with a single larva. The leaf disc is treated by dipping it into the test solution for a few seconds and then allowing the solvent to evaporate.[1]

-

Choice Test: Two leaf disc halves, one treated and one control (treated with solvent only), are placed in a petri dish with a single larva.

-

-

Data Collection and Analysis: After a specified period (e.g., 24 and 48 hours), the area of the leaf disc consumed by the larva is measured using a leaf area meter. The percentage of antifeedant activity is calculated using specific formulas for each assay type.[3] The AI50 values are determined by subjecting the percentage antifeedant activity data to probit analysis.[1]

Mandatory Visualization

Cytotoxic Activity

Various extracts and compounds from the Clerodendrum genus have demonstrated cytotoxic activity against a range of human cancer cell lines. This suggests that this compound may also possess anticancer properties, although specific data for the pure compound is currently limited.

Quantitative Data

The following table summarizes the cytotoxic activity of extracts from different Clerodendrum species and other isolated compounds against various cancer cell lines, as determined by the IC50 value (the concentration that inhibits 50% of cell growth).

| Plant/Compound | Extract/Compound Type | Cancer Cell Line | IC50 Value | Reference |

| Clerodendrum indicum | Dichloromethane Extract | SW620 (Colon) | > 200 µg/mL | [4] |

| Clerodendrum villosum | Dichloromethane Extract | SW620 (Colon) | > 200 µg/mL | [4] |

| Clerodendrum thomsoniae | Ethyl Acetate Extract | MCF-7 (Breast) | 29.43 ± 1.44 μg/ml | [5] |

| Hep-G2 (Liver) | 43.22 ± 1.02 μg/ml | [5] | ||

| A549 (Lung) | 56.93 ± 1.41 μg/ml | [5] | ||

| HeLa (Cervical) | 40.02 ± 1.14 μg/ml | [5] | ||

| Clerodendrum infortunatum | Decoction Extract | HeLa (Cervical) | 242.28 ± 3.30 µg/ml | [6] |

| Hydroalcoholic Extract | HeLa (Cervical) | 569.04 ± 2.46 µg/ml | [6] | |

| Oleanolic acid 3-acetate | Triterpenoid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | [7] |

| Betulinic acid | Triterpenoid | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | 1.66-20.49 µmol/L | [7] |

| Lupeol | Triterpenoid | SW620 (Colon) | 1.99 µmol/L | [7] |

| KATO-III (Gastric) | 1.95 µmol/L | [7] |

Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9][10][11][12]

-

Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[6][8]

-

MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.[9][11]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10][11]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The cytotoxic effects of compounds isolated from Clerodendrum species are often associated with the induction of apoptosis, or programmed cell death.[13][14] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for natural product-induced cancer cell death.[15][16]

Mandatory Visualization

References

- 1. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.waocp.org [journal.waocp.org]

- 7. Cytotoxic activity of the chemical constituents of Clerodendrum indicum and Clerodendrum villosum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. jpionline.org [jpionline.org]

- 14. Apoptosis Induction and Anticancer Activity of 2, 4-bis (1-phenylethyl) Phenol from Clerodendrum thomsoniae Balf.f. in vitro | Semantic Scholar [semanticscholar.org]

- 15. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis induction by the natural product cancer chemopreventive agent deguelin is mediated through the inhibition of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Clerodendrin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodendrin B, a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus, has garnered scientific interest for its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct and detailed mechanistic studies on this compound remain limited, research on related compounds and extracts from the Clerodendrum genus suggests potential involvement in anti-inflammatory, anticancer, and insect antifeedant activities. This document synthesizes the available, albeit largely indirect, evidence, outlines potential signaling pathways that may be modulated by this compound, and provides detailed experimental protocols for key assays relevant to its study.

Core Concepts: Potential Mechanisms of Action

Direct molecular targets and detailed signaling pathways for this compound have not yet been fully elucidated in the scientific literature. However, based on the activities of other neo-clerodane diterpenoids and extracts from Clerodendrum species, several potential mechanisms of action can be hypothesized.

Anti-Inflammatory Activity

Extracts from Clerodendrum species have demonstrated anti-inflammatory properties, suggesting that this compound may contribute to these effects. The primary hypothesized mechanism is the modulation of key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: A potential mechanism involves the downregulation of pro-inflammatory mediators. For instance, studies on Clerodendrum trichotomum extracts have shown inhibition of prostaglandin E2 (PGE2) generation. PGE2 is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators. The potential for this compound to modulate this pathway warrants investigation.

Anticancer Activity

Several compounds isolated from the Clerodendrum genus have exhibited cytotoxic and anti-proliferative effects against various cancer cell lines. The proposed mechanisms for these related compounds, which may also be relevant for this compound, include the induction of apoptosis and the generation of reactive oxygen species (ROS).

-

Induction of Apoptosis: A common mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on extracts from Clerodendrum infortunatum have indicated the induction of the intrinsic apoptotic pathway. This pathway is characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9.

-

Generation of Reactive Oxygen Species (ROS): Some anticancer agents exert their effects by increasing the intracellular levels of ROS. Elevated ROS can lead to oxidative stress and damage to cellular components, ultimately triggering cell death.

Insect Antifeedant Activity

The most well-documented biological activity of this compound is its role as an insect antifeedant. This activity is a common characteristic of clerodane diterpenoids. The mechanism is believed to be sensory, where the compound imparts an unpalatable taste to the plant material, deterring feeding by herbivorous insects.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound's mechanism of action, such as IC50 values for enzyme inhibition or effects on signaling pathway components, are not available. The following table summarizes the types of quantitative data that are crucial for elucidating its mechanism and should be the focus of future research.

| Parameter | Description | Relevance to Mechanism of Action |

| IC50 (Enzyme Inhibition) | The concentration of this compound required to inhibit the activity of a specific enzyme by 50%. | Identifies direct molecular targets (e.g., COX-2, IKK, MAP kinases). |

| EC50 (Cellular Assay) | The concentration of this compound that gives a half-maximal response in a cell-based assay. | Quantifies potency in cellular processes like apoptosis induction or cytokine production inhibition. |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between this compound and its target. | Confirms direct interaction with a molecular target. |

| Gene/Protein Expression | The change in the expression level of specific genes or proteins in response to this compound treatment. | Elucidates effects on signaling pathways (e.g., changes in NF-κB, Bax, Bcl-2 expression). |

Experimental Protocols

The following are detailed methodologies for key experiments that would be instrumental in investigating the mechanism of action of this compound.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to determine if this compound inhibits the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

-

This compound.

-

Luciferase Assay System.

-

Luminometer.

Procedure:

-

Seed the HEK293 NF-κB reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This protocol details a method to assess the ability of this compound to induce apoptosis in cancer cells using flow cytometry.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa).

-

RPMI-1640 medium with 10% FBS.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This protocol is for assessing the effect of a compound on mast cell degranulation, a key event in the allergic inflammatory response. While the inhibition of β-hexosaminidase is attributed to a different compound ("Clerodendrin"), this assay would be relevant if this compound is investigated for anti-allergic properties.

Materials:

-

RBL-2H3 mast cell line.

-

Minimum Essential Medium (MEM) with 20% FBS.

-

Dinitrophenyl-human serum albumin (DNP-HSA) as an antigen.

-

Anti-DNP IgE.

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Triton X-100.

-

Spectrophotometer.

Procedure:

-

Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

-

Wash the cells and resuspend in Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Stimulate degranulation by adding DNP-HSA for 30 minutes.

-

Centrifuge the plate and collect the supernatant.

-

Lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.

-

Incubate the supernatant and cell lysate with the pNAG substrate.

-

Stop the reaction and measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

Clerodendrin B: A Technical Whitepaper on its Potential Therapeutic Applications

Introduction

Clerodendrin B, a neo-clerodane diterpenoid, is a phytochemical constituent of various plants belonging to the Clerodendrum genus. Traditionally, extracts from these plants have been utilized in folk medicine across Asia and Africa for the treatment of a wide range of ailments, including inflammatory conditions, infections, and metabolic disorders.[1][2] Modern scientific investigation has begun to validate these traditional uses, identifying a spectrum of bioactive compounds, including this compound, as potential therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Potential Therapeutic Uses

While research specifically isolating and testing this compound is still emerging, studies on extracts from Clerodendrum species, rich in this and related compounds, provide significant insights into its therapeutic potential.

Anti-inflammatory Activity

Extracts from various Clerodendrum species have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These studies suggest that this compound may contribute to the observed anti-inflammatory activity.

Quantitative Data on Anti-inflammatory Effects of Clerodendrum Extracts

| Plant Species | Extract/Fraction | Model | Dosage | Effect | Reference |

| Clerodendron trichotomum | 60% Methanol Fraction | Carrageenan-induced rat paw edema | 1 mg/kg | 23.0% inhibition of edema | [1] |

| Clerodendron trichotomum | 60% Methanol Fraction | Acetic acid-induced vascular permeability (mice) | 1 mg/kg | 47.0% inhibition of Evans blue dye leakage | [1] |

| Clerodendron trichotomum | 60% Methanol Fraction | LPS-stimulated RAW 264.7 macrophages | - | Suppression of Prostaglandin E2 (PGE2) generation | [1] |

| Clerodendron inerme | n-butanolic fraction | HRBC membrane stabilization | - | Up to 83% inhibition of hemolysis | [3] |

| Clerodendrum wallichii | n-hexane fraction | Carrageenan induced paw edema | 50 & 100 mg/kg | Significant (p < 0.05) anti-inflammatory activity | [4] |

| Clerodendrum infortunatum | 70% hydroethanolic extract | Protein denaturation inhibition | 100 µg/ml | 65.36% inhibition | [5] |

Anticancer and Cytotoxic Potential

Several studies have highlighted the cytotoxic and anticancer properties of extracts and isolated compounds from the Clerodendrum genus against various cancer cell lines. While direct data on this compound is limited, the observed activities suggest its potential as a lead compound for anticancer drug development.

Quantitative Data on Cytotoxic Effects of Clerodendrum Extracts and Related Compounds

| Plant Species | Extract/Compound | Cell Line | Assay | IC50 / LC50 Value | Reference |

| Clerodendrum chinense | Leaf Extract (CCL) | MCF-7 (Breast Cancer) | MTT | 126.8 µg/mL (72 h) | |

| Clerodendrum chinense | Leaf Extract (CCL) | HeLa (Cervical Cancer) | MTT | 216.1 µg/mL (72 h) | |

| Clerodendrum glabrum | Dichloromethane Extract | Caco-2 (Colorectal Adenocarcinoma) | MTT | 1300 µg/mL | [6] |

| Clerodendrum glabrum | Dichloromethane Extract | MCF-7 (Breast Cancer) | MTT | 2790 µg/mL | [6] |

| Clerodendrum glabrum | Ferruginol (isolated compound) | Caco-2 (Colorectal Adenocarcinoma) | MTT | 24.3 µg/mL | [6] |

| Clerodendrum glabrum | Ferruginol (isolated compound) | MCF-7 (Breast Cancer) | MTT | 48.4 µg/mL | [6] |

| Combretum nelsonii | Combretastatin A-1 (related compound) | MCF-7 (Breast Cancer) | MTT | 72.0 µg/mL | [6] |

| Clerodendrum serratum | Methanolic Extract | Dalton's Ascitic Lymphoma (in vitro) | Trypan Blue Exclusion | 79% cytotoxicity at 200µg/ml | [7] |

Neuroprotective Effects

Extracts from Clerodendrum species have shown promise in mitigating neuronal damage and improving behavioral outcomes in models of neurological stress. These findings suggest a potential neuroprotective role for this compound. For instance, an ethanol extract of Clerodendrum serratum was found to reverse acute restraint stress-induced depressive-like behavior in mice, an effect attributed to the attenuation of oxidative damage and restoration of norepinephrine and 5-hydroxytryptamine levels in the brain.[2][8]

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioassays of pure this compound are not extensively documented in the available literature. However, the following sections outline generalized methodologies based on the cited research for Clerodendrum extracts.

Extraction and Fractionation of Clerodendrum Compounds

A common approach for extracting and fractionating compounds from Clerodendrum species involves sequential solvent extraction, followed by chromatographic separation.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.

-

Preparation of Solutions: A reaction solution is prepared containing 0.2% (w/v) bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). The test extract is prepared in various concentrations.

-

Incubation: The test extract is mixed with the BSA solution and incubated at 37°C for 20 minutes.

-

Denaturation: Protein denaturation is induced by heating the mixture at 57°C for 3 minutes.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control (containing no extract). Diclofenac sodium is often used as a standard reference drug.[3]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test extract or compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, research on extracts from the Clerodendrum genus and other related natural compounds suggests potential involvement in key pathways regulating inflammation, cell survival, and apoptosis.

Potential Anti-inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This could involve the downregulation of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins like PGE2.

Potential Anticancer Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some flavonoids found in Clerodendrum species have been shown to deactivate this pathway.[9] It is plausible that this compound could exert anticancer effects through a similar mechanism.

Potential Pro-Apoptotic Signaling Pathway: Bax/Bcl-2 Regulation

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating programmed cell death (apoptosis). Many anticancer agents work by shifting this balance to favor apoptosis in cancer cells. Ferruginol, a compound also found in Clerodendrum, has been reported to induce apoptosis through the regulation of the Bax/Bcl-2 pathway.[10] this compound may share this mechanism of action.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from the Clerodendrum genus, holds considerable promise as a lead compound for the development of novel therapeutics. The existing body of research on extracts from Clerodendrum species strongly suggests its potential anti-inflammatory, anticancer, and neuroprotective properties. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound to enable rigorous preclinical and clinical evaluation.

-

In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies using pure this compound to determine its precise mechanisms of action, efficacy, and safety profile.

-

Target Identification and Validation: Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its therapeutic properties and develop more potent and selective drug candidates.

The exploration of natural products like this compound offers a promising avenue for the discovery of new medicines to address a range of human diseases. Continued and focused research in this area is crucial to translate the therapeutic potential of this compound into clinical reality.

References

- 1. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medwin Publishers | Evaluation of Anti-inflammatory Activity of Clerodendrum wallichii(Merr.) Leaves [medwinpublishers.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Clerodendrin B: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature on the specific pharmacological properties of isolated Clerodendrin B is limited. Much of the existing research focuses on crude extracts of the Clerodendrum genus or the broader class of neo-clerodane diterpenoids. This guide provides a comprehensive overview of the available information on this compound, supplemented with data from related compounds and extracts to infer its potential pharmacological activities. The experimental protocols and signaling pathways described are based on established methodologies for similar natural products and should be considered as a framework for future research on this compound.

Introduction to this compound

This compound is a neo-clerodane diterpenoid, a class of natural compounds characterized by a specific bicyclic carbon skeleton.[1] It has been primarily isolated from plants of the Clerodendrum genus, which has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including inflammation, hypertension, and cancer.[2][3] While the genus is known for a wide range of biological activities, research specifically focused on the purified compound this compound is still emerging.[2]

Pharmacological Properties

The primary and most directly attributed pharmacological property of this compound is its antifeedant activity. However, based on the activities of the Clerodendrum genus and other neo-clerodane diterpenes, it is plausible that this compound also possesses cytotoxic, anti-inflammatory, and neuroprotective properties.

Antifeedant Activity

This compound has been identified as an effective antifeedant against various insect species.[1] Antifeedant compounds deter feeding by insects, offering a potential avenue for the development of natural pesticides.

Potential Cytotoxic Activity

While specific studies on the cytotoxicity of this compound are not extensively available, various extracts from the Clerodendrum genus and other isolated diterpenoids have demonstrated cytotoxic effects against several cancer cell lines.[1][4] For instance, extracts from Clerodendrum infortunatum have shown dose-dependent anti-proliferative activity on Dalton's lymphoma ascites (DLA) cells.[5]

Potential Anti-inflammatory Activity

The Clerodendrum genus is well-regarded for its anti-inflammatory properties in traditional medicine.[2][6] Extracts from various Clerodendrum species have been shown to reduce inflammation in animal models, such as carrageenan-induced paw edema.[7] This suggests that this compound may contribute to the anti-inflammatory effects of these extracts.

Potential Neuroprotective Activity

Several compounds isolated from the Clerodendrum genus have exhibited neuroprotective effects.[1][8] These effects are often attributed to the antioxidant properties of the plant's constituents, which can mitigate oxidative stress-induced neuronal damage.[9]

Quantitative Data

Specific quantitative data for the pharmacological activities of purified this compound are scarce in the available literature. The following table summarizes data for related compounds and extracts to provide a contextual reference.

| Compound/Extract | Activity | Assay | Model System | IC50/EC50/Inhibition | Reference(s) |

| Diterpenoid from Aegiphila lhotzkiana (structurally similar) | Antiproliferative | Not specified | HL-60 leukemia cells | 4.4 μM | [1] |

| Diterpenoid from Aegiphila lhotzkiana (structurally similar) | Antiproliferative | Not specified | CEM leukemia cells | 8.4 μM | [1] |

| Clerodendrum chinense Leaf Extract | Cytotoxicity | MTT Assay | MCF-7 breast cancer cells | 126.8 µg/mL (72h) | [4] |

| Clerodendrum chinense Leaf Extract | Cytotoxicity | MTT Assay | HeLa cervical cancer cells | 151 µg/mL (48h) | [4] |

| Methanol Extract of C. infortunatum | Anti-inflammatory | Carrageenan-induced paw edema | Rats | 65.63% inhibition at 500 mg/kg | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound, based on established protocols for natural products.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of diterpenoids from Clerodendrum species, which can be adapted for this compound.

1. Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., whole plants of Clerodendrum trichotomum).[2]

-

Air-dry the plant material in the shade and then pulverize it into a coarse powder.

2. Extraction:

-

Perform successive solvent extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane or petroleum ether to remove lipids and pigments.

-

Follow with extraction using a more polar solvent such as methanol or ethanol to extract the diterpenoids. This can be done using a Soxhlet apparatus or by maceration.[11]

3. Fractionation:

-

Concentrate the methanol or ethanol extract under reduced pressure.

-

Suspend the crude extract in water and partition it successively with solvents like ethyl acetate and n-butanol to separate compounds based on their polarity.[11]

4. Chromatographic Separation:

-

Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest and subject them to further purification using techniques like preparative HPLC to obtain pure this compound.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[12]

1. Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[4][12]

2. Cell Seeding:

-

Seed the cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]

3. Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[12]

4. MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a standard method to evaluate the in vivo anti-inflammatory activity of this compound in a rat model.[7]

1. Animal Model:

-

Use adult Wistar albino rats, acclimatized to the laboratory conditions.[7]

2. Experimental Groups:

-

Divide the animals into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of this compound.[13]

3. Drug Administration:

-

Administer this compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the treatment groups. The control group receives only the vehicle, and the standard group receives the standard anti-inflammatory drug.

4. Induction of Inflammation:

-

One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[7][13]

5. Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, 5, and 6 hours).[7]

6. Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

-

Analyze the data statistically (e.g., using ANOVA) to determine the significance of the anti-inflammatory effect.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other natural products, particularly those with anti-inflammatory and cytotoxic effects, several pathways can be hypothesized as potential targets.

Potential Inhibition of Pro-inflammatory Pathways

Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators such as cytokines and enzymes like COX-2. It is plausible that this compound could interfere with the activation of these pathways, leading to a reduction in the inflammatory response.

Potential Induction of Apoptosis in Cancer Cells

The cytotoxic effects of many natural products are mediated through the induction of apoptosis (programmed cell death). This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include the Bcl-2 family of proteins and caspases . This compound might potentially modulate the expression of these proteins to induce apoptosis in cancer cells.

Visualizations

Experimental Workflows

Caption: General workflow for the isolation and pharmacological evaluation of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.

Conclusion

This compound is a promising natural product with established antifeedant properties and strong potential for cytotoxic, anti-inflammatory, and neuroprotective activities, inferred from studies on related compounds and extracts from the Clerodendrum genus. This guide provides a foundational framework for researchers interested in exploring the pharmacological profile of this compound. Further studies are warranted to isolate this compound in larger quantities, perform detailed pharmacological evaluations to obtain specific quantitative data, and elucidate its precise mechanisms of action and the signaling pathways it modulates. Such research will be crucial in determining its potential for development as a therapeutic agent.

References

- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. This compound | C31H44O12 | CID 3084755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of Clerodendrum serratum Linn. leaves extract against acute restraint stress-induced depressive-like behavioral symptoms in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. In vitro Evaluation of Anti-Cancer Potential of Different Solvent Extracts Derived from Clerodendrum Infortunatum Linn against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Clerodendrin B from Clerodendrum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodendrin B, a neo-clerodane diterpenoid, is a promising bioactive compound found in various species of the Clerodendrum genus.[1][2] This document provides detailed application notes and protocols for the extraction, isolation, and preliminary analysis of this compound, intended to guide researchers in natural product chemistry and drug development. The methodologies described are based on established techniques for the isolation of diterpenoids from plant matrices.

Data Presentation: Extraction of Bioactive Compounds from Clerodendrum Species

While specific quantitative data for the extraction of this compound is not extensively available in the public domain, the following tables summarize typical extraction yields and methods for diterpenoids and other compounds from Clerodendrum species. This data can serve as a benchmark for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods and Solvents for Compounds from Clerodendrum Species

| Clerodendrum Species | Plant Part | Extraction Method | Solvent(s) | Compound Class Isolated | Reference |

| C. infortunatum | Leaves | Soxhlet | Petroleum Ether, Chloroform, Acetone, Methanol | Flavonoids | [3] |

| C. bungei | Roots | Maceration (room temp.) | 70% aqueous acetone | Diterpenoids | [1] |

| C. bungei | Stems | Hot Extraction | Ethanol | Diterpenoids | [1] |

| C. inerme | Aerial Parts | Maceration | Methanol | Diterpenoids | [4] |

| C. paniculatum | Flowers, Leaves, Stems | Maceration, MAE, Reflux | Water, Methanol, Hexane, Ethanol | Terpenoids, Flavonoids, Alkaloids, Tannins | [4] |

| C. trichotomum | Leaves | Maceration | 70% Ethanol | Phenylpropanoid Glycosides | [5] |

| C. inerme | Leaves | Bioassay-guided fractionation | Ethanol, Hexane, Ethyl Acetate, Water | Flavones | [6][7] |

Table 2: Quantitative Data for Extractions from Clerodendrum Species (General)

| Clerodendrum Species | Extraction Method | Solvent | Parameter Measured | Result | Reference |

| C. paniculatum | Reflux | Water | Extract Yield | Highest among tested solvents | [4] |

| C. paniculatum | Maceration | Hexane | Extract Yield | Lowest among tested solvents | [4] |

| C. serratum | N/A | Ethanol (followed by fractionation) | Apigenin and Luteolin Content | Quantified by RP-HPLC | [3] |

| C. trichotomum | Maceration | 70% Ethanol | Verbascoside Content | 160.3 ± 2.4 mg/g of extract | [5] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from Clerodendrum species, compiled from general procedures for diterpenoid isolation.

Protocol 1: General Extraction of Diterpenoids from Clerodendrum Plant Material

This protocol describes a standard solvent extraction method.

1. Plant Material Preparation:

- Collect fresh, healthy aerial parts (leaves and stems) of the desired Clerodendrum species.

- Wash the plant material thoroughly with distilled water to remove any dirt and debris.

- Air-dry the plant material in the shade for 7-10 days or until brittle.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Maceration:

- Soak 100 g of the powdered plant material in 500 mL of methanol in a sealed container.

- Keep the container at room temperature for 72 hours with occasional shaking.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process with the plant residue two more times to ensure complete extraction.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

- Soxhlet Extraction (Alternative):

- Place 50 g of the powdered plant material in a thimble.

- Extract with 300 mL of methanol in a Soxhlet apparatus for 6-8 hours.

- Concentrate the extract using a rotary evaporator.

Protocol 2: Fractionation and Isolation of this compound

This protocol outlines the separation of the crude extract to isolate this compound.

1. Liquid-Liquid Partitioning:

- Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

- Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Collect each solvent fraction separately and concentrate them using a rotary evaporator. Diterpenoids like this compound are typically found in the less polar fractions (n-hexane and chloroform).

2. Column Chromatography:

- Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

- Load the concentrated n-hexane or chloroform fraction onto the column.

- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

- Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

3. Thin Layer Chromatography (TLC) Monitoring:

- Spot the collected fractions on a pre-coated silica gel TLC plate.

- Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

- Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

- Pool the fractions that show similar TLC profiles corresponding to the expected Rf value of this compound.

4. Purification by Preparative HPLC (Optional):

- For higher purity, subject the pooled fractions containing this compound to preparative High-Performance Liquid Chromatography (HPLC).

- Use a C18 column with a mobile phase such as a gradient of methanol and water.

- Monitor the elution at a suitable wavelength (e.g., 210-230 nm) to collect the pure compound.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound.

1. Standard and Sample Preparation:

- Prepare a stock solution of isolated and purified this compound (or a certified reference standard) of known concentration in HPLC-grade methanol.

- Prepare a series of standard solutions of different concentrations by diluting the stock solution.

- Accurately weigh a known amount of the crude extract or purified fraction, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.

2. HPLC Conditions:

- Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: Scan for the optimal wavelength for this compound detection (typically in the range of 210-250 nm).

- Injection Volume: 20 µL.

3. Analysis and Quantification:

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

- Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.

- Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

The specific signaling pathway for this compound has not been fully elucidated in the reviewed literature. However, many diterpenoids from medicinal plants exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this general pathway, which could be a potential mechanism of action for this compound.

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [ajouronline.com]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Clerodendrum trichotomum extract improves metabolic derangements in high fructose diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 7. Bioassay-guided isolation and mechanistic action of anti-inflammatory agents from Clerodendrum inerme leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Clerodendrin B Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodendrin B is a neo-clerodane diterpenoid first identified in plants of the Clerodendrum genus, which belongs to the Lamiaceae family.[1] Diterpenoids from this genus have demonstrated a range of biological activities, including cytotoxic, anti-proliferative, and anti-inflammatory properties, making them of significant interest for phytochemical investigation and drug discovery. The isolation and purification of this compound from its natural source are critical first steps for structural elucidation, pharmacological screening, and development of therapeutic agents.

The protocol described herein outlines a comprehensive methodology for the extraction, isolation, and purification of this compound from plant material. The strategy is based on a multi-step process involving solvent extraction, liquid-liquid fractionation to partition compounds by polarity, and subsequent purification using column chromatography. This procedure is designed to yield this compound with a high degree of purity suitable for further analytical and biological studies.

Principle of the Method

The isolation of this compound relies on its physicochemical properties, particularly its polarity. The overall workflow begins with a crude extraction from dried plant material using a polar solvent like methanol or ethanol to ensure a broad range of secondary metabolites, including diterpenoids, are solubilized.

This crude extract is then subjected to a fractionation process, typically using a sequence of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, and water). This step serves to separate compounds into groups based on their partitioning behavior, which helps to simplify the mixture before the primary purification step. This compound, being a moderately polar diterpenoid, is expected to concentrate in the ethyl acetate fraction.

The final purification is achieved through column chromatography, a powerful technique for separating individual compounds from a complex mixture.[2] The fraction enriched with this compound is loaded onto a silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, allows for the separation of compounds based on their affinity for the stationary phase (silica gel). Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Pure fractions are then combined and the solvent is evaporated to yield purified this compound.

Experimental Workflow Diagram

Caption: Figure 1: A flowchart detailing the sequential steps for the isolation and purification of this compound.

Quantitative Data Summary

The following table presents representative data for a typical isolation process. Actual yields and purity will vary depending on the plant source, collection time, and specific laboratory conditions.

| Stage of Purification | Starting Mass (g) | Mass Obtained (g) | Step Yield (%) | Overall Yield (%) | Purity (%) |

| Dried Plant Material | 1000 | - | - | - | - |

| Crude Methanolic Extract | 1000 | 85.0 | 8.5 | 8.5 | < 5 |

| Ethyl Acetate Fraction | 85.0 | 25.5 | 30.0 | 2.55 | ~15 |

| Pooled Column Fractions | 25.5 | 1.7 | 6.7 | 0.17 | ~90 |

| Purified this compound | 1.7 | 1.2 | 70.6 | 0.12 | > 98 |

Detailed Experimental Protocols

Protocol 1: Preparation of Plant Material

-

Collection: Collect fresh leaves of a suitable Clerodendrum species (e.g., Clerodendrum trichotomum).

-